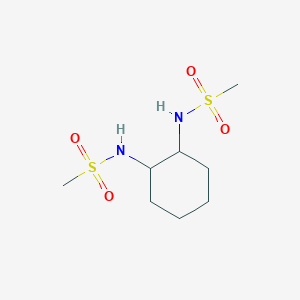

N,N'-Dimesylcyclohexane-1,2-diamine

Description

N,N'-Dimesylcyclohexane-1,2-diamine is a chiral 1,2-diamine derivative in which both amine groups of the cyclohexane backbone are substituted with mesyl (methanesulfonyl) groups. The mesyl substituents are electron-withdrawing, which likely enhances the ligand’s ability to stabilize metal centers in catalytic systems while influencing solubility and stereochemical control. This compound is hypothesized to be synthesized via sulfonation of cyclohexane-1,2-diamine, analogous to methods for N,N'-dialkylation or diarylation .

Properties

IUPAC Name |

N-[2-(methanesulfonamido)cyclohexyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWLQVLCYRNWSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and steric profiles of cyclohexane-1,2-diamine derivatives are dictated by their N-substituents. Key comparisons include:

Key Findings :

- Electron-withdrawing groups (e.g., mesyl, p-bromo-benzyl) enhance metal-ligand interactions in catalysis by increasing Lewis acidity at the metal center .

- Steric bulk (e.g., benzyl vs. methyl) influences enantioselectivity; bulky groups improve stereochemical control but may reduce reaction rates .

Catalytic Performance

- Ni(II) Complexes : Ni(II)-bis[N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalyzes Michael additions of 1,3-dicarbonyls to nitroalkenes with >90% enantiomeric excess (ee). Replacing benzyl with p-bromo-benzyl groups improves reactivity with aliphatic substrates .

- Mn(III) Complexes: Mn complexes with N,N'-dimethylcyclohexane-1,2-diamine ligands achieve moderate ee (56–70%) in asymmetric epoxidation of α,β-unsaturated ketones.

- Cu Catalysis : Trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCHDA) is a preferred ligand in Buchwald-Hartwig aminations due to its balance of electron donation and steric accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.